

# Technical Guide: 2-Aminoisonicotinic Acid Hydrochloride[1][2]

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## Compound of Interest

Compound Name:	2-Aminoisonicotinic acid hydrochloride
CAS No.:	1185560-43-3; 13362-28-2
Cat. No.:	B2735474

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## Executive Summary

2-Aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold for kinase inhibitors, a linker in PROTAC (Proteolysis Targeting Chimera) technology, and a ligand in supramolecular metal-organic frameworks (MOFs).

While the free acid is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility and stability during intermediate processing. This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identity, synthesis pathways, and utility in modern drug discovery.

## Chemical Identity & Properties

The hydrochloride salt is the protonated form of the free acid. In commercial catalogs, the CAS number typically refers to the parent free acid, as the salt form is often custom-prepared or considered a derivative for handling.[1]

## Nomenclature & Registry

Parameter	Detail
Chemical Name	2-Aminoisonicotinic acid hydrochloride
Synonyms	2-Aminopyridine-4-carboxylic acid HCl; 2-Amino-4-pyridinecarboxylic acid hydrochloride
CAS Number (Free Acid)	13362-28-2 (Primary Reference)
CAS Number (HCl Salt)	Not widely assigned; typically referenced via parent CAS 13362-28-2 with salt specification. <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	$C_6H_6N_2O_2$ <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> · HCl
Molecular Weight	174.58 g/mol (Salt) / 138.12 g/mol (Free Acid)

## Physicochemical Properties[\[1\]](#)[\[7\]](#)

- Appearance: Off-white to pale yellow crystalline powder.[\[1\]](#)
- Solubility:
  - Free Acid:[\[1\]](#) Sparingly soluble in water; soluble in DMSO, DMF.
  - HCl Salt: Significantly improved aqueous solubility due to protonation of the pyridine nitrogen.[\[1\]](#)
- Acidity/Basicity: Amphoteric.[\[1\]](#) The pyridine ring nitrogen is basic (pKa ~6.7), while the carboxylic acid is acidic (pKa ~4.8). The HCl salt protonates the pyridine nitrogen, stabilizing the molecule in acidic media.

## Synthesis & Manufacturing Protocols

High-purity synthesis is essential for pharmaceutical applications to avoid metal contamination or regioisomeric byproducts.[\[1\]](#) Two primary routes are detailed below: the traditional halogen displacement and the modern "One-Pot" Guareschi-Thorpe condensation.[\[1\]](#)

## Route A: Halogen Displacement (Traditional)

This method involves the amination of 2-chloroisonicotinic acid.<sup>[1]</sup> It is robust but requires harsh conditions (high temperature/pressure) or metal catalysts.<sup>[1]</sup>

- Starting Material: 2-Chloroisonicotinic acid (CAS 6313-54-8).<sup>[1]</sup>
- Reagents: Aqueous Ammonia (NH<sub>3</sub>) or Ammonium Hydroxide.<sup>[1]</sup>
- Catalyst: Copper (Cu) powder or Cu<sub>2</sub>O (optional to lower temperature).<sup>[1]</sup>
- Conditions: Autoclave at 150–180°C for 12–24 hours.
- Workup: Acidification with HCl precipitates the product (often as the HCl salt if pH is driven low enough).<sup>[1]</sup>

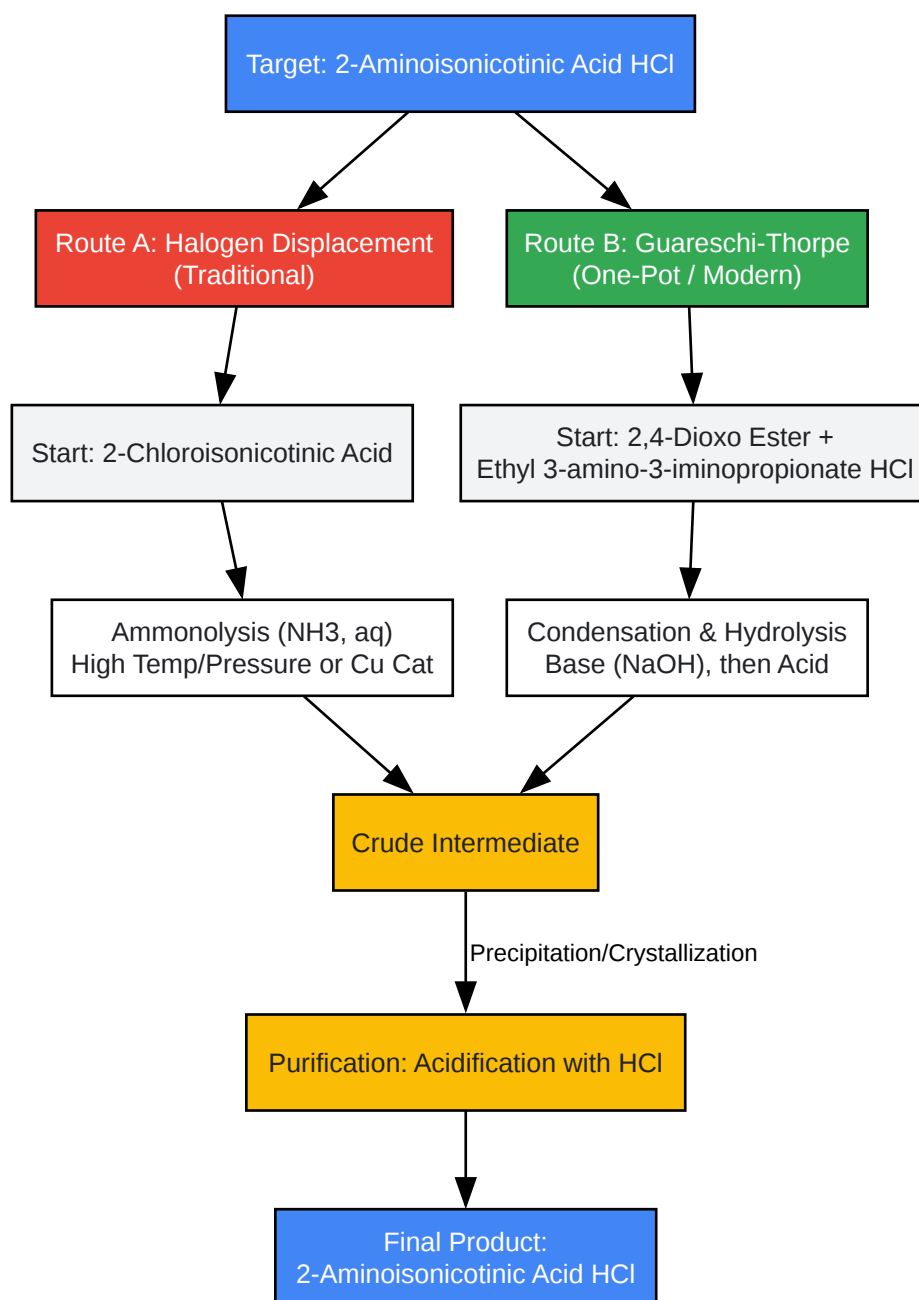
## Route B: One-Pot Guareschi-Thorpe Condensation (Modern)

A milder, regioselective method optimized in 2022 avoids transition metals and high pressure, making it superior for GMP workflows.<sup>[1]</sup>

- Reagents: 2,4-dioxo-carboxylic acid ethyl esters + ethyl 3-amino-3-iminopropionate hydrochloride.<sup>[1][5]</sup>
- Mechanism: Condensation  
Hydrolysis  
Selective Decarboxylation.<sup>[1]</sup>
- Yield: ~60–79%.<sup>[1]</sup>
- Advantage: High regioselectivity; avoids heavy metal scavengers.<sup>[1]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the decision logic and pathways for synthesizing the target compound.



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Figure 1: Comparative synthesis pathways for 2-Aminoisonicotinic Acid HCl.

## Applications in Drug Discovery[2][9][10]

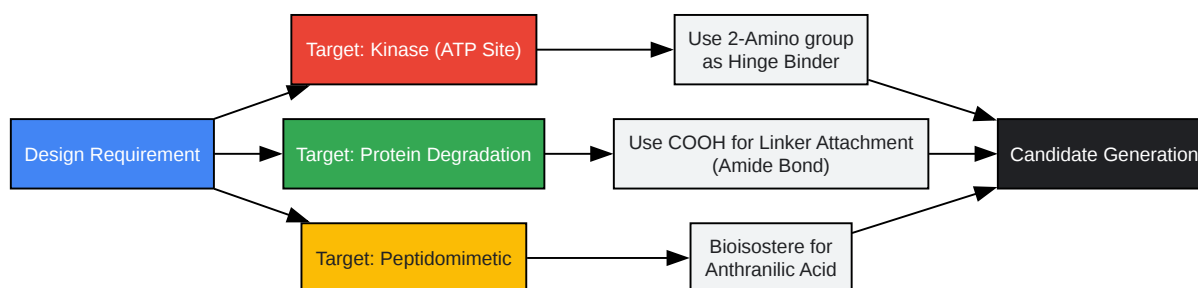
This compound is not just a passive intermediate; it is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding interactions (H-bond donor/acceptor, ionic bonding).[1]

## Pharmacophore Utility

- Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1] The C4-carboxylic acid provides a vector for extending the molecule into the solvent-exposed region or specificity pocket.[1]
- PROTAC Linkers: The carboxylic acid handle allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands.[1]
- Supramolecular Chemistry: Used as a linker in Metal-Organic Frameworks (MOFs) due to the rigid pyridine geometry and chelating capability.[1]

## Drug Design Decision Tree

Use the following logic to determine if this scaffold fits your medicinal chemistry campaign.



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Figure 2: Strategic application of 2-Aminoisonicotinic acid in drug design.

## Analytical Characterization

To validate the identity of the hydrochloride salt, compare experimental data against these standards.

### HPLC Method (Purity)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 $\mu$ m).

- Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm (Pyridine absorption).[1]
- Retention Time: Early eluting due to high polarity (expect RT < 5 min depending on dead volume).[1]

## NMR Interpretation (DMSO-d<sub>6</sub>)

- <sup>1</sup>H NMR:
  - ~13.0 ppm (Broad s, 1H, -COOH).[1]
  - ~8.1 ppm (d, 1H, Pyridine H6).
  - ~7.1 ppm (s, 1H, Pyridine H3).
  - ~6.9 ppm (d, 1H, Pyridine H5).
  - ~6.0–8.0 ppm (Broad s, 2H+1H, -NH<sub>2</sub> and HCl proton exchange).[1] Note: In the HCl salt, the amine protons may shift downfield and broaden significantly.

## Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1][3]
STOT-SE	H335	May cause respiratory irritation.[1]

### Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.[1]
- Storage: Store at Room Temperature (15–25°C) in a tightly sealed container. Hygroscopic; keep away from moisture.[1]
- Spill: Sweep up dry.[1] Do not flush into surface water.[1] Neutralize with weak base (sodium bicarbonate) before disposal if dissolved.[1]

## References

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- To cite this document: BenchChem. [Technical Guide: 2-Aminoisonicotinic Acid Hydrochloride[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2735474/docs#technical-guide-2-aminoisonicotinic-acid-hydrochloride-1-2\]](https://www.benchchem.com/product/b2735474/docs#technical-guide-2-aminoisonicotinic-acid-hydrochloride-1-2)

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